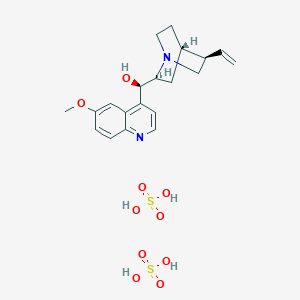
Biquinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanisms of Action
Biquinate is structurally characterized by its unique combination of pharmacophores, which contributes to its diverse biological activities. The core components include:
- Dihydroquinoline Moiety : Known for antimicrobial and anticancer properties.
- Triazole Ring : Often associated with antifungal and anticancer activities.
- Trimethoxybenzamide : Enhances lipophilicity and bioavailability.
The compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes crucial in metabolic pathways, including kinases and phosphodiesterases, affecting cell signaling and proliferation.
- Antioxidant Properties : Similar compounds have demonstrated the ability to reduce oxidative stress in cells, suggesting a potential protective role against cellular damage.
Anticancer Activity
This compound has shown promise in cancer treatment through various studies:
- In Vivo Studies : In xenograft models, this compound demonstrated significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This suggests its potential as an effective anticancer agent.
-
Case Study on Breast Cancer :
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Significant apoptosis induction in cancer cells with minimal effects on normal cells highlights its selective toxicity towards malignant cells.
Antimicrobial Efficacy
The compound has also been investigated for its antimicrobial properties:
- Case Study on Infection Control :
- Objective : Assess efficacy against multi-drug resistant bacterial strains.
- Results : Effective inhibition of growth in resistant strains was observed, indicating its potential as an alternative treatment option for resistant infections.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics and safety profile of this compound is crucial for its application in clinical settings:
- Absorption and Distribution : this compound is absorbed effectively with a volume distribution indicating good tissue penetration. Its pharmacokinetic parameters are essential for optimizing dosing regimens.
- Adverse Effects : While generally well-tolerated, monitoring for adverse effects such as thrombocytopenia is necessary due to the compound's potential hematologic impacts.
Comparative Data Table
The following table summarizes key data regarding this compound's applications:
| Application | Mechanism of Action | Efficacy Observed | Notable Case Studies |
|---|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Up to 60% tumor growth inhibition | Breast cancer models |
| Antimicrobial | Inhibits growth of resistant strains | Effective against multi-drug resistant bacteria | Infection control studies |
| Pharmacokinetics | Good absorption and distribution | Safe with monitoring | Safety profile studies |
Propiedades
Fórmula molecular |
C20H28N2O10S2 |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/C20H24N2O2.2H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*(H2,1,2,3,4)/t13-,14-,19-,20+;;/m0../s1 |
Clave InChI |
AMEXZRFCGITZNZ-HZQSTTLBSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















